
Theophyllineacetic acid;Theophylline-7-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophyllineacetic acid, also known as Theophylline-7-acetic acid, is a xanthine derivative with the chemical formula C9H10N4O4. It is a white crystalline solid that is soluble in organic solvents like DMSO. This compound is known for its role as an adenosine receptor antagonist and is used in various scientific research applications .
Preparation Methods
Theophylline-7-acetic acid can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl FAU with sodium hydroxide to form theophylline sodium salt. This intermediate is then reacted with sodium chloroacetate in an aqueous solution, maintaining the pH between 8 and 12 using sodium carbonate . Another method involves the esterification of theophylline with acetic acid .
Chemical Reactions Analysis
Theophylline-7-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride.
Hydrolysis: This reaction can be performed under acidic or basic conditions to yield theophylline and acetic acid
Scientific Research Applications
Theophylline-7-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on cellular processes and enzyme activities.
Medicine: It acts as a bronchodilator and cardiac stimulant, making it useful in respiratory and cardiovascular research.
Industry: Theophylline-7-acetic acid is used in the formulation of pharmaceuticals and other chemical products
Mechanism of Action
Theophylline-7-acetic acid exerts its effects primarily by acting as an adenosine receptor antagonist. This action inhibits the activity of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. The compound also activates peptidylarginine deiminase, which plays a role in various cellular processes .
Comparison with Similar Compounds
Theophylline-7-acetic acid is similar to other xanthine derivatives such as:
Theophylline: Used as a bronchodilator and cardiac stimulant.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar medical applications.
Pentoxifylline: Used to improve blood flow in patients with circulation problems.
Theobromine: Found in cocoa and chocolate, with mild stimulant effects
The uniqueness of Theophylline-7-acetic acid lies in its specific molecular structure, which allows it to act as both an adenosine receptor antagonist and a peptidylarginine deiminase activator, making it valuable in diverse research fields .
Properties
Molecular Formula |
C9H11N4O4+ |
|---|---|
Molecular Weight |
239.21 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid |
InChI |
InChI=1S/C9H10N4O4/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h4,6H,3H2,1-2H3/p+1 |
InChI Key |
AXXXKDAFWZFXKF-UHFFFAOYSA-O |
Canonical SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B12358676.png)
![9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12358682.png)
![Ethyl 6-oxo-7,7a-dihydropyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B12358689.png)
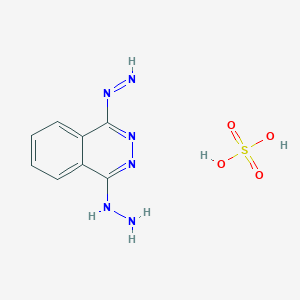
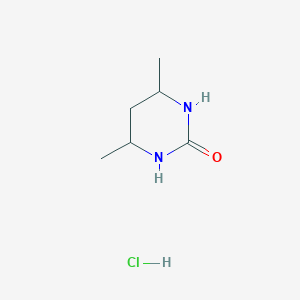
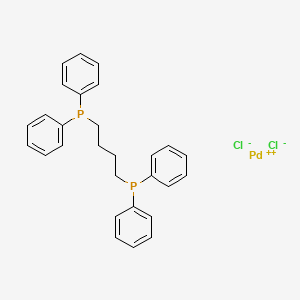
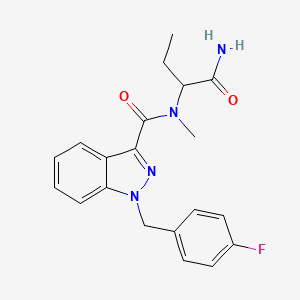
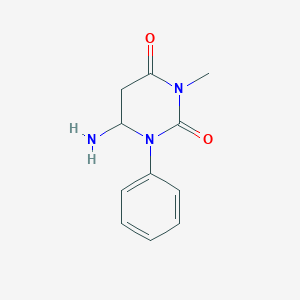
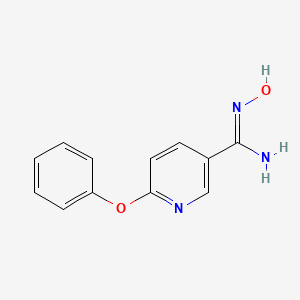

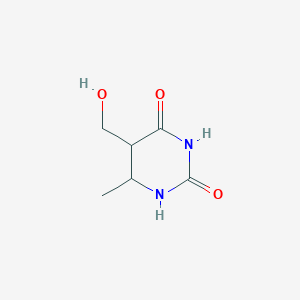
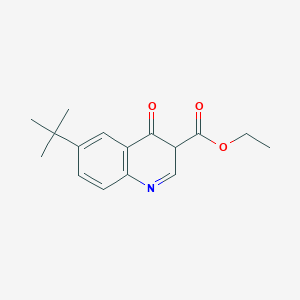
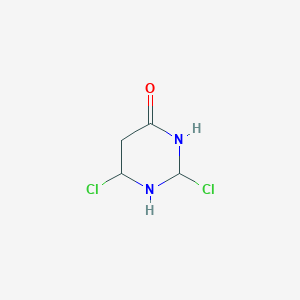
![Spiro[1,3-dioxolane-2,6'-4a,5,7,8-tetrahydroquinoline]-2'-one](/img/structure/B12358753.png)
